molecular formula C18H12S3 B177079 1,3,5-Tri(thiophen-2-yl)benzene CAS No. 15509-95-2

1,3,5-Tri(thiophen-2-yl)benzene

Cat. No. B177079
CAS RN: 15509-95-2
M. Wt: 324.5 g/mol
InChI Key: UBHPRZXDFVCNHZ-UHFFFAOYSA-N
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Description

1,3,5-Tri(thiophen-2-yl)benzene is a 1,3,5 tris substituted benzene that has a three-dimensional structure which facilitates the preparation of conjugating polymers . It is a branched conductive monomer with electronically attached nodes that provide a suitable support to increase the conductivity of the synthesized polymers .


Synthesis Analysis

1,3,5-Tri(thiophen-2-yl)benzene-based COFs were synthesized via Schiff-base condensation reactions . These COFs were then exfoliated via a facile electrochemical strategy in aqueous systems .


Molecular Structure Analysis

1,3,5-Tri(thiophen-2-yl)benzene has a three-dimensional structure . This structure facilitates the preparation of conjugating polymers .


Chemical Reactions Analysis

The bulk COFs synthesized from 1,3,5-Tri(thiophen-2-yl)benzene were exfoliated via a facile electrochemical strategy in aqueous systems . The obtained exfoliated COFs can facilitate photo-triggered exciton dissociation .


Physical And Chemical Properties Analysis

The melting point of 1,3,5-Tri(thiophen-2-yl)benzene is between 157.0 to 161.0 °C . It is a branched conductive monomer with electronically attached nodes .

Scientific Research Applications

Nonlinear Optical Properties

1,3,5-Tricyano-2,4,6-tris[2-(thiophen-2-yl)vinyl]benzene derivatives have been synthesized and are known for their octupolar nonlinear optical properties. The conjugation length and bridge variations influence their linear and nonlinear optical properties, with thiophene derivatives showing notable differences from phenyl derivatives (Cho et al., 2002).

Organic Electroluminescent Devices

Novel electron-transporting hole blockers, specifically 1,3-bis[5-(dimesitylboryl)thiophen-2-yl]benzene and 1,3,5-tris[5-(dimesitylboryl)thiophen-2-yl]benzene, have been designed for organic electroluminescent devices. These compounds exhibit multiple redox behavior and high glass-transition temperatures, making them effective as hole blockers in blue-emitting devices (Kinoshita & Shirota, 2001).

Field-Effect Transistors

The crystal structure of a thiophene/phenylene co-oligomer, 1,4-bis{5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}benzene, has been investigated. This material functions as an n-type semiconductor and is used in field-effect transistor devices (Hotta et al., 2009).

Catalysts in Organic Synthesis

1,3,5-Tris(hydrogensulfato) benzene serves as an efficient catalyst for the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), highlighting its significance in organic synthesis with advantages like excellent yields and eco-friendly conditions (Karimi-Jaberi et al., 2012).

Electrochromic Properties

Compounds such as 2,5-bis(3,6-di(thiophen-3-yl)-9 H -carbazol-9-yl)thiophene and 1,4-bis[(3,6-di(thiophen-3-yl)-9 H -carbazol-9-yl)methyl]benzene have been synthesized and their homopolymers and copolymers have been investigated for electrochromic properties, indicating potential applications in electrochromic devices (Aydın & Kaya, 2013).

Hole-blocking Materials in OLEDs

Novel amorphous molecular materials like 1,3,5-tris(4-biphenylyl)benzene and derivatives have been identified as effective hole-blocking materials in organic electroluminescent (EL) devices, enhancing the performance of such devices (Shirota et al., 2002).

Liquid-crystalline Ionic Conductors for Batteries

Liquid crystalline thiophene esters have been synthesized for use in lithium-ion batteries as new solvent-free ionic conductors, demonstrating good thermal stability and promising electrochemical properties (Bogdanowicz et al., 2018).

Safety And Hazards

1,3,5-Tri(thiophen-2-yl)benzene is classified as Acute Tox. 3 Oral, which means it is toxic if swallowed .

Future Directions

The exfoliated COFs achieved a maximum H2 evolution rate of 27.24 mmol h−1 g−1, which is superior to that of the exfoliated non-donor–acceptor COF . This work enriches the fabrication approach of COF exfoliation . Furthermore, utilizing the synergetic strategy of aqueous electrochemical exfoliation and suitable molecular design, TTB-based COFs demonstrate promising photocatalytic activity .

properties

IUPAC Name

2-(3,5-dithiophen-2-ylphenyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12S3/c1-4-16(19-7-1)13-10-14(17-5-2-8-20-17)12-15(11-13)18-6-3-9-21-18/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBHPRZXDFVCNHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=CC(=C2)C3=CC=CS3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80399545
Record name 1,3,5-Tri(thiophen-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Tri(thiophen-2-yl)benzene

CAS RN

15509-95-2
Record name 1,3,5-Tri(thiophen-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 15509-95-2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
AHM Elwahy, MR Shaaban, IA Abdelhamid - Advances in Heterocyclic …, 2023 - Elsevier
The optical and electrical features of star-shaped molecules make them interesting candidates for organic semiconducting materials and organic solar cell applications. Furthermore, …
Number of citations: 2 www.sciencedirect.com
Y Zou, Y Liu, J Qin, C Yang - Chinese Journal of Polymer Science, 2013 - Springer
Star-shaped oligothiophenes with hexakis(fluoren-2-yl)benzene (HFB) as cores were designed and synthesized. Grafting thiophene units to HFB results in a bond flattening of the core, …
Number of citations: 3 link.springer.com
A Saha, CM Wu, R Peng, R Koodali… - European Journal of …, 2019 - Wiley Online Library
We report mesoporous nano‐Pd‐MCM‐41 catalyzed rapid and efficient synthesis of 1,3,5‐triarylbenzenes via de‐nitrative cyclotrimerization of β‐nitrostyrenes. All the reactions were …
Y Dong, F Luo, L Chen, F Yuan, Y Hou, W Li… - Physical Chemistry …, 2018 - pubs.rsc.org
A star-shaped thiophene derivative, namely PHBT, consisting of one central core of phenyl and three arms of bithiophene, was newly synthesized and characterized, in order to further …
Number of citations: 31 pubs.rsc.org
C Popli, Y Jang, Y Patil, R Misra… - Chemistry–A European …, 2020 - Wiley Online Library
The significance of multiple number of donor–acceptor entities on a central electron donor in a star‐shaped molecular system in improving light energy harvesting ability is reported. For …
S Bai, Q Hu, Q Zeng, M Wang… - ACS applied materials & …, 2018 - ACS Publications
Herein, we reported the fabrication of conjugated microporous polymer (CMP) films based on three thiophene derivatives using a one-step templateless electropolymerization in …
Number of citations: 73 pubs.acs.org
CB Li, Y Chu, P Xie, L Xiong, N Wang, H Wang… - Solar …, 2021 - Wiley Online Library
A conjugated microporous polymer is in situ electropolymerized to form a basis for immobilization of a molecular catalyst onto glassy carbon. A cost‐effective molecular catalyst is then …
Number of citations: 1 onlinelibrary.wiley.com
CJ Sun, PF Wang, H Wang, BH Han - Polymer Chemistry, 2016 - pubs.rsc.org
Novel all-thiophene-based conjugated porous organic polymers (ThPOP-1 and ThPOP-2) were synthesized through ferric chloride-catalyzed oxidative coupling polymerization at room …
Number of citations: 48 pubs.rsc.org
T Doba, T Matsubara, L Ilies, R Shang, E Nakamura - Nature Catalysis, 2019 - nature.com
Twofold C–H activation/cross-coupling of stoichiometric amounts of organic molecules, R 1 –H and R 2 –H, to form an R 1 –R 2 product free of homocoupling products is a goal in the …
Number of citations: 51 www.nature.com
HM Diab, AM Abdelmoniem, MR Shaaban… - RSC …, 2019 - pubs.rsc.org
Strategies for the synthesis of star-shaped molecules have been in high demand in the last decades due to the importance of those compounds in various fields. The distinctly different …
Number of citations: 14 pubs.rsc.org

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